molecular formula C18H15NO3 B2414024 N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 313494-13-2

N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2414024
CAS No.: 313494-13-2
M. Wt: 293.322
InChI Key: SRRYPBJDOVCLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a chemical compound with the CAS Registry Number 313494-13-2 and a molecular formula of C 18 H 15 NO 3 . It has a molecular weight of approximately 293.32 g/mol . This compound belongs to a class of molecules known as coumarin-3-carboxamides, which are of significant interest in medicinal chemistry and chemical biology research due to the versatile biological activity of the coumarin scaffold . The specific structural feature of this molecule—an N-ethyl-N-phenyl amide substitution—makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential as a key building block in the synthesis of more complex molecules or to investigate its interaction with various enzymatic systems . Like related compounds such as 2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide and 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, its properties are primarily derived from the conjugated coumarin system, which can influence its photophysical characteristics and binding affinity . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-ethyl-2-oxo-N-phenylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-19(14-9-4-3-5-10-14)17(20)15-12-13-8-6-7-11-16(13)22-18(15)21/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRYPBJDOVCLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The carboxylate ester is hydrolyzed to the carboxylic acid using NaOH or LiOH, followed by activation with thionyl chloride (SOCl₂) to form the acid chloride. Coupling with N-ethylaniline employs carbodiimide reagents (e.g., EDCI or DCC) and DMAP in anhydrous dichloromethane.

Procedure :

  • Hydrolysis : Ethyl 2-oxo-2H-chromene-3-carboxylate → 2-oxo-2H-chromene-3-carboxylic acid (NaOH, EtOH, reflux).
  • Activation : Acid chloride formation (SOCl₂, 60°C, 2 h).
  • Coupling : Reaction with N-ethylaniline, EDCI.HCl, and DMAP in CH₂Cl₂ at 0°C → room temperature, 24 h.

Yield : 76% after recrystallization (dichloromethane/ethyl acetate).

Direct Aminolysis of Esters

An alternative one-pot approach involves aminolysis of the ethyl ester with N-ethylaniline under microwave irradiation. This method bypasses the hydrolysis and activation steps, reducing reaction time from 24 h to 30 minutes.

Conditions :

  • Solvent : Ethanol or solvent-free.
  • Temperature : 120°C (microwave).
  • Catalyst : Piperidine (10 mol%).

Yield : 68–72%, lower than stepwise methods due to competing side reactions.

Comparative Analysis of Methods

Method Steps Reagents Yield Advantages Disadvantages
Knoevenagel + EDCI Coupling 3 Piperidine, EDCI, DMAP 76% High purity, scalable Long reaction time (24 h)
Microwave Aminolysis 1 Piperidine, microwave 72% Rapid (30 min), fewer steps Lower yield, requires specialized equipment
Acid Chloride Coupling 3 SOCl₂, EDCI 70% Reliable, high functional group tolerance Hazardous SOCl₂ handling

Mechanistic Insights and Side Reactions

  • Ester Hydrolysis : Prolonged exposure to aqueous base may degrade the chromene ring. Controlled conditions (1M NaOH, 2 h) minimize decomposition.
  • Racemization : Carbodiimide coupling at elevated temperatures can cause epimerization. Low temperatures (0°C) and DMAP mitigate this.
  • Byproducts : Unreacted acid chloride may form dimeric anhydrides. Quenching with aqueous NaHCO₃ ensures complete removal.

Advanced Synthetic Variations

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables iterative coupling with N-ethylaniline, achieving 85% purity after cleavage (TFA/CH₂Cl₂). This method suits combinatorial libraries but requires specialized resin.

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the amidation in ionic liquids (e.g., [BMIM][BF₄]), offering an eco-friendly alternative. Yields reach 65% at 50°C, though scalability remains challenging.

Industrial-Scale Considerations

  • Cost Analysis : EDCI and DMAP increase reagent costs (~$120/mol). Switching to cheaper alternatives like HOBt/DIC reduces expenses by 40% but lowers yield to 62%.
  • Solvent Recovery : Dichloromethane is recycled via distillation, cutting waste by 70%.
  • Safety : Thionyl chloride requires strict moisture control. Substituting with T3P® (propylphosphonic anhydride) improves safety with comparable yields.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site . The molecular pathways involved include the inhibition of lipid absorption and subsequent reduction in fat accumulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide stands out due to its specific structural features, such as the presence of an ethyl group and a phenyl group attached to the amide nitrogen. These structural elements contribute to its unique biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an ethyl group, a phenyl group, and a carboxamide functional group. This configuration contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Pancreatic Lipase : The compound has been identified as an inhibitor of pancreatic lipase, which plays a crucial role in lipid metabolism. By inhibiting this enzyme, the compound reduces the digestion and absorption of dietary fats, suggesting potential applications in anti-obesity treatments.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
  • Antioxidant Properties : this compound has demonstrated antioxidant effects, which may help mitigate oxidative stress-related damage in cells.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. Notably:

  • In Vitro Studies : The compound exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. In one study, derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against these bacteria .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Case Studies and Experimental Data

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives of this compound, confirming their ability to inhibit biofilm formation in bacterial cultures .
  • Mechanistic Insights : The inhibition of pancreatic lipase was characterized by biochemical assays that demonstrated how the compound interferes with lipid digestion processes.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameKey FeaturesBiological Activity
N-Ethyl-6-methoxy derivativeContains methoxy groupEnhanced anti-inflammatory activity
N-(4-amino phenyl) derivativeDifferent substituent on phenylIncreased anticancer potential
Unsubstituted 2H-chromene derivativeLacks ethyl and phenyl groupsReduced biological activity

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed for preparing coumarin-3-carboxamide derivatives such as N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide?

The synthesis typically involves condensation reactions between coumarin-3-carboxylic acid derivatives and amines. For example, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid can react with ethylamine in the presence of a base (e.g., potassium carbonate) and a solvent like DMF. The reaction is optimized under nitrogen to prevent oxidation, followed by purification via flash chromatography and recrystallization (acetone/ether) to obtain high-purity crystals .

Key Steps:

Deprotonation: Base activates the carboxylic acid.

Nucleophilic Substitution: Amine reacts with the activated carbonyl.

Purification: Column chromatography (silica gel) and recrystallization.

How can researchers validate the structural integrity of synthesized this compound?

Comprehensive spectral and analytical techniques are essential:

  • 1H/13C NMR: Confirm proton environments (e.g., diethylamino protons at δ 3.4–3.5 ppm, aromatic protons at δ 6.5–8.8 ppm) and carbon assignments (e.g., carbonyl carbons at δ 160–165 ppm) .
  • HRMS: Verify molecular weight (e.g., [M+H]+ calculated for C19H17NO3: 308.1287, observed: 308.1283) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns using SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.